2-chloro-N-(3-methylphenyl)acetamide
Overview
Description
2-Chloro-N-(3-methylphenyl)acetamide is an organic compound belonging to the class of acetamides. It is characterized by the presence of a chlorine atom and a methyl group on the phenyl ring, which is attached to the acetamide functional group. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(3-methylphenyl)acetamide typically involves the acylation of 3-methylphenylamine with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions include maintaining a temperature of around 0°C to room temperature and using an aprotic solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or amides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or ammonia (NH₃) can be used for substitution reactions.
Major Products Formed:
Oxidation: this compound can be oxidized to form this compound carboxylic acid.
Reduction: Reduction can yield 2-chloro-N-(3-methylphenyl)ethanamine.
Substitution: Substitution reactions can produce 2-hydroxy-N-(3-methylphenyl)acetamide or 2-amino-N-(3-methylphenyl)acetamide.
Scientific Research Applications
2-Chloro-N-(3-methylphenyl)acetamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be employed in the study of enzyme inhibition and receptor binding assays.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
2-Chloro-N-(3-methylphenyl)acetamide is structurally similar to other acetamide derivatives, such as tolfenamic acid and mefenamic acid. These compounds share the common feature of having an acetamide group but differ in the substituents on the phenyl ring. The uniqueness of this compound lies in its specific combination of chlorine and methyl groups, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
Tolfenamic acid
Mefenamic acid
Flufenamic acid
Niflumic acid
Properties
IUPAC Name |
2-chloro-N-(3-methylphenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7-3-2-4-8(5-7)11-9(12)6-10/h2-5H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYMACIQGUHXSLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70304587 | |
Record name | 2-chloro-N-(3-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32428-61-8 | |
Record name | 32428-61-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166401 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-chloro-N-(3-methylphenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70304587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the conformation of the N—H bond in 2-chloro-N-(3-methylphenyl)acetamide differ from that in 2-chloro-N-(3-nitrophenyl)acetamide?
A1: In this compound, the N—H bond conformation is syn to the meta-methyl group []. This contrasts with 2-chloro-N-(3-nitrophenyl)acetamide, where the N—H bond adopts an anti conformation relative to the meta-nitro group []. This suggests that the steric and electronic properties of the substituent at the meta position influence the preferred conformation around the N—H bond.
Q2: How are the molecules of this compound arranged in the solid state?
A2: The molecules of this compound are linked together in chains along the a-axis through dual intermolecular N—H⋯O hydrogen bonds []. This type of interaction is commonly observed in the crystal structures of acetanilide derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.